5-Bromo-1-isopropyl-4-nitro-1H-pyrazole
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Overview
Description
5-Bromo-1-isopropyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a five-membered ring structure with two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of bromine, isopropyl, and nitro groups in its structure makes it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
The synthesis of 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3,5-dibromo-1-isopropylpyrazole with nitric acid to introduce the nitro group at the 4-position . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
5-Bromo-1-isopropyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states, often using reagents like potassium permanganate.
Scientific Research Applications
5-Bromo-1-isopropyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole include other substituted pyrazoles, such as:
4-Bromo-1H-pyrazole: Lacks the isopropyl and nitro groups, making it less versatile in certain synthetic applications.
1-Isopropyl-4-nitro-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-1-methyl-4-nitro-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group, which can influence its steric and electronic properties.
These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
5-bromo-4-nitro-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-4(2)9-6(7)5(3-8-9)10(11)12/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQPEYXSSUVPEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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